6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine
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Overview
Description
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C10H10ClIN4O and a molecular weight of 364.57 g/mol . This compound is characterized by the presence of a chloro and iodo substituent on a pyrazolo[3,4-b]pyrazine core, which is further substituted with a tetrahydropyran-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine typically involves multi-step organic synthesis techniquesThe final step involves the attachment of the tetrahydropyran-2-yl group under specific reaction conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the pyrazolo[3,4-b]pyrazine core can interact with various biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed effects .
Comparison with Similar Compounds
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-d]pyrazine: Similar structure but different positioning of the pyrazine ring.
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-b]pyrazine: Different arrangement of the pyrazole and pyrazine rings.
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine: Replacement of the pyrazine ring with a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and iodo groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN4O/c11-6-5-13-8-9(12)15-16(10(8)14-6)7-3-1-2-4-17-7/h5,7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKCODAHXZDEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC(=CN=C3C(=N2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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